molecular formula C7H12N2O B1595202 Norloline CAS No. 4839-19-4

Norloline

Cat. No. B1595202
CAS RN: 4839-19-4
M. Wt: 140.18 g/mol
InChI Key: SOFXQTNEGHNRMN-BNHYGAARSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Norloline is a loline alkaloid with the formula C7H12N2O . It is a primary amino compound and is isolated from the plants Lolium cuneatum and Lolium temulentum .


Synthesis Analysis

The asymmetric total synthesis of (+)-N-acetyl norloline, the putative biogenic precursor of all known loline alkaloids, has been achieved in 12 steps from commercially available ®-glyceraldehyde acetonide . The synthesis relies on the Rassu/Casiraghi’s vinylogous aldol reaction .


Molecular Structure Analysis

The molecular formula of Norloline is C7H12N2O . The molecular weight is 140.18 g/mol . The InChIKey is SOFXQTNEGHNRMN-BNHYGAARSA-N . The Canonical SMILES is C1CN2CC3C(C2C1O3)N .


Chemical Reactions Analysis

The asymmetric total synthesis of (+)-N-acetyl norloline, the putative biogenic precursor of all known loline alkaloids, has been achieved in 12 steps from commercially available ®-glyceraldehyde acetonide . The synthesis relies on the Rassu/Casiraghi’s vinylogous aldol reaction .


Physical And Chemical Properties Analysis

Norloline has a molecular weight of 140.18 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 0 . The Exact Mass is 140.094963011 g/mol . The Monoisotopic Mass is also 140.094963011 g/mol . The Topological Polar Surface Area is 38.5 Ų . The Heavy Atom Count is 10 .

Scientific Research Applications

Synthesis of Loline Alkaloids

  • Scientific Field: Organic Chemistry
  • Application Summary: Norloline is used in the synthesis of loline alkaloids, a family of alkaloids that were initially isolated from tall fescue grasses but were later found in many other plant families .
  • Methods of Application: The synthesis incorporates a Sharpless epoxidation, a Grubbs olefin metathesis, and an unprecedented transannular aminobromination, which converts an eight-membered cyclic carbamate into a bromopyrrolizidine .
  • Results or Outcomes: The synthesis is marked by a high degree of chemo- and stereoselectivity and gives access to several members of the loline alkaloid family .

Chemical Diversification of Insecticidal Loline Alkaloids

  • Scientific Field: Biochemistry
  • Application Summary: Norloline is involved in the chemical diversification of insecticidal loline alkaloids in grass-Epichloë symbiota .
  • Methods of Application: Through isotopic labeling, it was determined that N-acetylnorloline is the first fully cyclized loline alkaloid, implying that deacetylation, methylation, and acetylation steps are all involved in loline alkaloid diversification .
  • Results or Outcomes: Two genes of the loline alkaloid biosynthesis (LOL) gene cluster, lolN and lolM, were predicted to encode an N-acetamidase (deacetylase) and a methyltransferase, respectively. A knockout strain lacking both lolN and lolM stopped the biosynthesis at N-acetylnorloline, and complementation with the two wild-type genes restored production of N-formylloline and N-acetylloline .

Enzymes from Fungal and Plant Origin Required for Chemical Diversification of Insecticidal Loline Alkaloids

  • Scientific Field: Biochemistry
  • Application Summary: Norloline is involved in the chemical diversification of insecticidal loline alkaloids in grass-Epichloë symbiota .
  • Methods of Application: Through isotopic labeling, it was determined that N-acetylnorloline is the first fully cyclized loline alkaloid, implying that deacetylation, methylation, and acetylation steps are all involved in loline alkaloid diversification .
  • Results or Outcomes: Two genes of the loline alkaloid biosynthesis (LOL) gene cluster, lolN and lolM, were predicted to encode an N-acetamidase (deacetylase) and a methyltransferase, respectively. A knockout strain lacking both lolN and lolM stopped the biosynthesis at N-acetylnorloline, and complementation with the two wild-type genes restored production of N-formylloline and N-acetylloline .

Enzymes from Fungal and Plant Origin Required for Chemical Diversification of Insecticidal Loline Alkaloids

  • Scientific Field: Biochemistry
  • Application Summary: Norloline is involved in the chemical diversification of insecticidal loline alkaloids in grass-Epichloë symbiota .
  • Methods of Application: Through isotopic labeling, it was determined that N-acetylnorloline is the first fully cyclized loline alkaloid, implying that deacetylation, methylation, and acetylation steps are all involved in loline alkaloid diversification .
  • Results or Outcomes: Two genes of the loline alkaloid biosynthesis (LOL) gene cluster, lolN and lolM, were predicted to encode an N- acetamidase (deacetylase) and a methyltransferase, respectively. A knockout strain lacking both lolN and lolM stopped the biosynthesis at N -acetylnorloline, and complementation with the two wild-type genes restored production of N -formylloline and N -acetylloline .

properties

IUPAC Name

(1R,3S,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c8-6-5-3-9-2-1-4(10-5)7(6)9/h4-7H,1-3,8H2/t4-,5+,6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFXQTNEGHNRMN-BNHYGAARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3C(C2C1O3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C[C@@H]3[C@@H]([C@H]2[C@H]1O3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Norloline

CAS RN

4839-19-4
Record name Norloline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004839194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Norloline
Reactant of Route 2
Reactant of Route 2
Norloline
Reactant of Route 3
Norloline
Reactant of Route 4
Norloline
Reactant of Route 5
Norloline
Reactant of Route 6
Norloline

Citations

For This Compound
254
Citations
ST Akramov, SY Yunusov - Chemistry of Natural Compounds, 1965 - Springer
On the basis of a study of the oxidation products, the course of the Hofmann degradation, the reduction of tetrahydrohemiloline methiodide, and other properties of the alkaloids …
Number of citations: 8 link.springer.com
JL Ye, Y Liu, ZP Yang, PQ Huang - Chemical Communications, 2016 - pubs.rsc.org
… Because (+)-N-acetyl norloline (3) is the putative biogenic precursor of other loline alkaloids, 20 and its asymmetric synthesis has not been reported, we chose N-acetyl norloline (3) as …
Number of citations: 12 pubs.rsc.org
JL Ye, Y Liu, YF Zhang, ZP Yang, PQ Huang - Synthesis, 2016 - thieme-connect.com
… (eg, the molecular weight of norloline is only 140 g/mol), the … total synthesis of racemic N-acetyl norloline,[10b] and reported a … asymmetric total synthesis of N-acetyl norloline (1c).[11d] …
Number of citations: 8 www.thieme-connect.com
MW Baldauf, WJ Mace… - Environmental …, 2011 - academic.oup.com
… the pyrrolizidine alkaloid N-acetyl norloline was consistently the single … of the alkaloid N-acetyl norloline increased. The same three … role for N-acetyl norloline and peramine in providing …
Number of citations: 38 academic.oup.com
RJ Petroski, SG Yates, D Weisleder… - Journal of Natural …, 1989 - ACS Publications
… Norloline [5] was converted to its dihydrochloride salt by the addition of two equivalents of HC1 in EtOH, and the salt was recrystallized from Et0H/H20 to give 0.87 g of crystalline flakes, …
Number of citations: 83 pubs.acs.org
M Cakmak, P Mayer, D Trauner - Nature chemistry, 2011 - nature.com
… temulentum in 1892 and subsequently renamed norloline 6,7 . N-Acetyl norloline (3) occurs in … N-Senecioyl norloline (5) was found in the urine of horses, which enjoy grazing on tall …
Number of citations: 65 www.nature.com
SM Linsdall - 2019 - ora.ox.ac.uk
… Chapter 5 describes the synthesis of four loline alkaloids (loline, norloline, N-acetyl loline and N-methyl loline) from (+)-norloline dihydrochloride, which was followed by comparison of …
Number of citations: 0 ora.ox.ac.uk
ÉK Batirov, VM Malikov… - Chemistry of Natural …, 1976 - researchgate.net
… Hydrolysis with hydrochloric acid formed norloline, which was identified chromatographically. … We synthesizedN-formylnorline by the reaction of norloline with ethyl formate. A mixture of …
Number of citations: 6 www.researchgate.net
J Pan, M Bhardwaj, P Nagabhyru, RB Grossman… - PLoS …, 2014 - journals.plos.org
… To test if the lolM gene product functions as a methyltransferase to methylate norloline in … or norloline. Loline and a smaller amount of NML were observed from application of norloline to …
Number of citations: 32 journals.plos.org
SY Yunusov, ST Akramov - J. Gen. Chem.(Moscow), 1960
Number of citations: 5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.